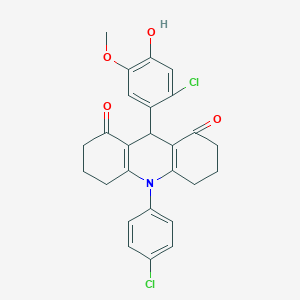methyl}quinolin-8-ol](/img/structure/B307644.png)
2-Methyl-7-{[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl}quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol is an organic compound that belongs to the class of quinolinols This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the methyl and hydroxyl groups at the 2 and 8 positions, respectively.
Coupling Reactions: The final step involves coupling the quinoline derivative with 6-methylpyridin-2-ylamine and 3-nitrobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted quinoline and pyridine derivatives.
科学研究应用
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the quinoline core can intercalate with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- **2-Methyl-7-{(6-methyl-2-pyridinyl)aminomethyl}-8-quinolinol
- **2- (6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol is unique due to the presence of both a nitrophenyl group and a quinoline core, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
分子式 |
C23H20N4O3 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(13-17)27(29)30)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
InChI 键 |
NEXQMABZRZRZOX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
规范 SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-chloro-4-[3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307569.png)

![METHYL 2-[(2-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B307571.png)
![3-(4-{[2,3-DIBROMO-5-ETHOXY-4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID](/img/structure/B307572.png)
![2-[4-BROMO-2-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]-N~1~-PHENYLACETAMIDE](/img/structure/B307573.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)


![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
